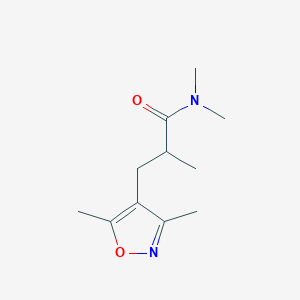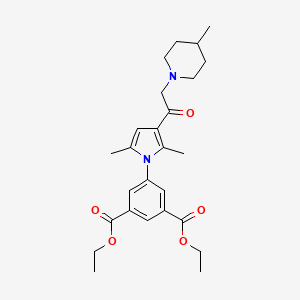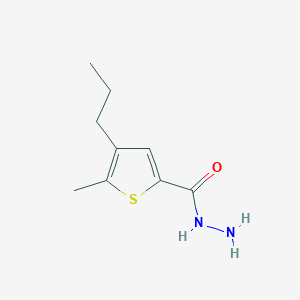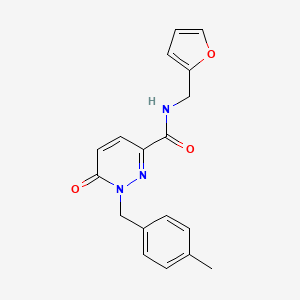
3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide” is a derivative of the known alkaloid cytisine . It has been obtained from two biologically active compounds, such as isoxazole and cytisine .
Synthesis Analysis
The synthesis of this compound has been studied in detail. It has been demonstrated that the reaction led to the single-stage method under very mild conditions to obtain 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine . This class of compounds is promising for obtaining new biologically active compounds .Molecular Structure Analysis
The molecular structure of this compound has been examined using 1H and 13C NMR and two-dimensional NMR spectroscopy of COSY (1H-1H), HMQC (1H-13C) and HMBC (1H-13C) . The X-ray diffraction analysis has determined the spatial structure of a new derivative based on the cytisine alkaloid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, boiling point of 626.9±65.0 °C at 760 mmHg, vapour pressure of 0.0±1.9 mmHg at 25°C, and a flash point of 332.9±34.3 °C . It also has a molar refractivity of 110.8±0.5 cm3, polar surface area of 105 Å2, and a molar volume of 298.4±7.0 cm3 .Aplicaciones Científicas De Investigación
Biological Effects of Acetamide and Derivatives
The study by Kennedy (2001) reviews the biological effects and toxicology of acetamide, N,N-dimethylacetamide, N-methylacetamide, formamide, N,N-dimethylformamide, and N-methylformamide. It highlights their commercial importance and the significant expansion of knowledge regarding their biological effects on humans over the years. This study provides insights into the biological consequences of exposure to these chemicals, reflecting their biology and usage or proposed usage. The environmental toxicology of these materials has also been greatly expanded, offering a broader understanding of their biological responses (Kennedy, 2001).
Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles
Kaushik et al. (2019) explore the diverse applications of 1,2,3-triazoles in drug discovery, bioconjugation, material science, and pharmaceutical chemistry. The review focuses on the synthetic routes for the synthesis of 1,4-disubstituted 1,2,3-triazoles, highlighting the biological importance of 1,2,3-triazole and its broad spectrum of biological activities. This review may provide valuable insights into the potential applications of 3-(3,5-Dimethyl-1,2-oxazol-4-YL)-N,N,2-trimethylpropanamide in the synthesis or activity of 1,2,3-triazoles (Kaushik et al., 2019).
Chemistry, Biochemistry, and Safety of Acrylamide
Friedman (2003) provides a comprehensive review of the chemistry, biochemistry, metabolism, pharmacology, and toxicology of acrylamide. This review covers the environmental and dietary sources of acrylamide, its formation in food, and its impact on human health. Understanding the properties and effects of acrylamide can contribute to the broader knowledge required for handling and researching related compounds like this compound (Friedman, 2003).
Oxazolidinones in Antimicrobial Research
Diekema and Jones (2000) review the oxazolidinones, a novel class of synthetic antimicrobial agents with a unique mechanism of protein synthesis inhibition. They discuss the bacteriostatic activity of oxazolidinones against several human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, an oxazolidinone, is highlighted for its oral bioavailability, pharmacokinetics, and toxicity profiles, offering insights into the potential therapeutic applications of related compounds (Diekema & Jones, 2000).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N,N,2-trimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(11(14)13(4)5)6-10-8(2)12-15-9(10)3/h7H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHQHFJWDDQIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2450616.png)




![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)
![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2450628.png)
![2-Azaspiro[5.5]undec-9-en-2-yl-(6-fluoropyridin-3-yl)methanone](/img/structure/B2450629.png)

